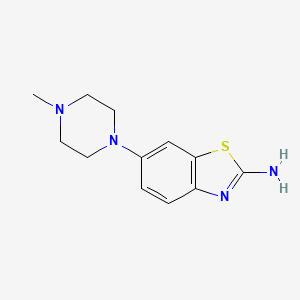

6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4S/c1-15-4-6-16(7-5-15)9-2-3-10-11(8-9)17-12(13)14-10/h2-3,8H,4-7H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGGWHKXVXVWMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(S3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with 4-methylpiperazine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the piperazine ring.

Scientific Research Applications

Biological Activities

The compound is recognized for its diverse pharmacological properties, including:

- Antimicrobial Activity : Benzothiazole derivatives have demonstrated significant antimicrobial effects against various bacterial strains. The presence of piperazine enhances these properties, making it effective against resistant strains.

- Anticancer Properties : Research has shown that compounds with benzothiazole structures can induce cytotoxicity in cancer cell lines. These compounds often work by inhibiting key cellular pathways involved in tumor growth.

- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation, which is crucial in treating various chronic diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine. The results indicated:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| This compound | S. aureus | 10 µg/mL |

These findings suggest that the compound possesses moderate to good activity against common pathogens .

Anticancer Activity

In vitro studies have shown that this compound can inhibit cell proliferation in several cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

This data indicates promising anticancer potential, warranting further investigation into its mechanisms and therapeutic applications .

Anti-inflammatory Properties

Research has indicated that benzothiazole derivatives can inhibit inflammatory cytokines and reduce edema in animal models. The compound was shown to significantly lower levels of TNF-alpha and IL-6 in induced inflammation models.

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, it may inhibit the activity of carbonic anhydrase, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine with structurally related benzothiazol-2-amine derivatives, focusing on substituent effects, physicochemical properties, and biological activities:

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., trifluoromethoxy, methylsulfonyl) enhance stability and binding affinity to targets like enzymes or receptors. Riluzole’s trifluoromethoxy group contributes to its neuroprotective efficacy .

- Basic/Bulky Groups (e.g., 4-methylpiperazine) may improve solubility and interaction with charged residues in biological targets. Piperazine derivatives are often explored for CNS activity due to their blood-brain barrier permeability .

Physicochemical Properties :

- The methylsulfonyl derivative () has a high melting point (223°C), suggesting strong crystalline packing, while 4-methylpiperazine introduces flexibility due to its aliphatic ring .

- Molecular Weight : Piperazine-containing derivatives (e.g., 262.36 g/mol) are heavier than simpler analogs (e.g., 216.21 g/mol for difluoromethoxy), which may influence pharmacokinetics .

The methylsulfonyl analog demonstrates antiparasitic activity, suggesting substituent-dependent target specificity .

Structural and Functional Insights

- Positional Isomerism : The compound in , 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-amine , is a positional isomer of the target compound. The reversal of substituent positions (amine at 6, piperazine at 2) may alter electronic distribution and biological activity .

- Synthetic Strategies : Piperazine coupling to benzothiazole cores (e.g., via propionamide intermediates) is a common method for generating bioactive hybrids, as seen in .

Biological Activity

6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine is a compound that belongs to the benzothiazole class, notable for its diverse biological activities. Its unique structure, characterized by a benzothiazole core and a piperazine moiety, positions it as a significant candidate in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer research.

- IUPAC Name : this compound

- Molecular Formula : C12H16N4S

- Molecular Weight : 248.35 g/mol

- CAS Number : 950769-57-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance within cells. This inhibition can lead to reduced inflammation and potential therapeutic effects against various diseases.

Biological Activities

The compound exhibits a range of biological activities:

-

Anticancer Activity :

- Studies have indicated that derivatives of benzothiazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications of similar benzothiazole structures have shown IC50 values in the low micromolar range against human tumor cell lines such as HeLa (cervical), CaCo-2 (colon), and others .

-

Anti-inflammatory Properties :

- The inhibition of carbonic anhydrase by this compound suggests potential applications in treating inflammatory conditions. In vitro studies demonstrated that related compounds reduced pro-inflammatory cytokine production .

- Neuropharmacological Effects :

Case Studies and Research Findings

A comprehensive review of literature reveals several studies evaluating the biological activity of benzothiazole derivatives:

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound allows for distinct biological interactions compared to other benzothiazole derivatives. For example:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | ~2.76 (OVXF 899) |

| 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride | Anti-inflammatory | Not specified |

| N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine | Antitumor | Not specified |

Q & A

Q. What are the established synthetic protocols for 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine?

- Methodological Answer : The synthesis typically involves a two-step process:

- Step 1 : Cyclization of a substituted aniline derivative (e.g., 4-methylpiperazine-containing precursor) with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid (HOAc). This forms the benzothiazole core .

- Step 2 : Introduction of the 4-methylpiperazine moiety via nucleophilic substitution or coupling reactions. For example, reacting 6-bromo-1,3-benzothiazol-2-amine with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C) .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is used to isolate the product.

Q. How is the compound characterized after synthesis?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methylpiperazine protons at δ ~2.4–2.6 ppm, benzothiazole aromatic protons) .

- IR : Absorption bands for C=N (benzothiazole, ~1600 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₅N₄S⁺) .

- HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. What in vitro assays are used to evaluate its biological activity?

- Methodological Answer :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .

- Antimicrobial Activity : Broth microdilution to measure MIC (minimum inhibitory concentration) against bacterial strains (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to study interactions with therapeutic targets .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- X-ray Crystallography :

- Grow single crystals via slow evaporation (solvent: DMSO/EtOH).

- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .

- Validate geometry with PLATON (e.g., check for missed symmetry, hydrogen bonding) .

- Key Parameters :

- Torsion angles of the methylpiperazine ring to assess conformational flexibility.

- Hydrogen-bonding networks (e.g., N-H⋯S interactions) influencing packing .

Q. How to address contradictory biological activity data between structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Compare substituent effects (e.g., replacing methylpiperazine with pyridyl groups as in ) on potency .

- Use molecular docking (AutoDock Vina) to predict binding modes with targets (e.g., kinases, glutamate receptors) .

- Data Normalization :

- Control for assay variability (e.g., cell passage number, serum batch) by repeating experiments with internal standards (e.g., Riluzole for neuroactivity comparisons) .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DOE) :

- Vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(OAc)₂ for coupling reactions) .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yield (~50–60%) .

- Workflow : Monitor reaction progress via TLC or inline IR spectroscopy to terminate at optimal conversion.

Q. How does the 4-methylpiperazine moiety influence solubility and bioavailability?

- Methodological Answer :

- Solubility Testing : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid. Compare with analogs lacking the piperazine group .

- LogP Measurement : Use HPLC (C18 column, isocratic elution) to determine partition coefficients. Piperazine derivatives often show lower LogP (enhanced hydrophilicity) .

- Permeability Assay : Caco-2 cell monolayer model to assess intestinal absorption potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.